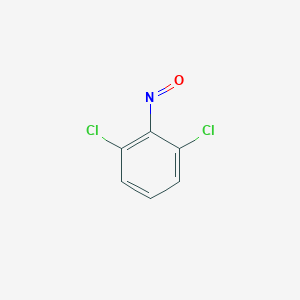

2,6-Dichloronitrosobenzene

Description

Propriétés

IUPAC Name |

1,3-dichloro-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYPOGVRNGUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333783 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-66-7 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

General Principles for the Synthesis of Nitrosoarenes

In accordance with safety guidelines, this document does not provide a detailed experimental protocol for the synthesis of 2,6-dichloronitrosobenzene. The synthesis of nitrosoaromatic compounds involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

This guide provides a general overview of the chemical principles for the synthesis of C-nitroso compounds and summarizes the known hazards of the relevant precursors.

The synthesis of aromatic C-nitroso compounds (nitrosoarenes) is a well-established area of organic chemistry. These compounds are highly reactive and can be challenging to prepare due to their susceptibility to side reactions, such as oxidation to the corresponding nitro derivative.[1][2] The primary synthetic routes involve the oxidation of aryl amines or the partial reduction of nitroarenes.[3]

Oxidation of Aryl Amines

A common and versatile method for preparing nitrosoarenes is the oxidation of the corresponding aniline derivative.[3][4] Various oxidizing agents can be employed for this transformation. The reaction mechanism generally proceeds through the formation of a hydroxylamine intermediate, which is then further oxidized to the nitroso compound.

Common oxidizing systems include:

-

Peroxy acids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are effective for oxidizing a variety of anilines to their nitro derivatives, with the nitroso compound being a key intermediate.[4][5]

-

Hydrogen Peroxide: In the presence of catalysts such as molybdenum salts, hydrogen peroxide can be used to oxidize anilines to nitrosoarenes.[5][6]

-

Caro's acid (peroxymonosulfuric acid) and related reagents have also been historically used for this purpose.

The choice of oxidant and reaction conditions is critical to stop the oxidation at the nitroso stage and prevent further oxidation to the nitro compound.[3]

Reduction of Nitroarenes

Another major pathway to nitrosoarenes is the controlled reduction of nitroaromatic compounds.[3] This approach can be more challenging than aniline oxidation because the reduction is often difficult to halt at the intermediate nitroso stage, frequently proceeding to form anilines.

Mild reducing agents are typically required. Examples of reduction strategies include:

-

Catalytic Hydrogenation: Using specific catalysts and controlled conditions, it is possible to partially reduce a nitro group.

-

Electrochemical Reduction: This method allows for precise control of the reduction potential, which can favor the formation of the nitroso intermediate.

-

Stoichiometric Reductants: Certain metal-based reducing agents can selectively convert nitro compounds to nitroso derivatives.[3]

Hazard Summary of Precursors

The synthesis of 2,6-dichloronitrosobenzene would logically start from either 2,6-dichloroaniline or 1,3-dichloro-2-nitrobenzene. Both precursors are hazardous materials that require careful handling.

| Compound | CAS Number | Key Hazards | GHS Hazard Statements |

| 2,6-Dichloroaniline | 608-31-1 | Toxic, Health Hazard, Environmental Hazard | H301: Toxic if swallowed. H311: Toxic in contact with skin. H317: May cause an allergic skin reaction. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[7] |

| 1,3-Dichloro-2-nitrobenzene | 601-88-7 | Carcinogen, Mutagen, Skin Sensitizer | H302: Harmful if swallowed. H311: Toxic in contact with skin. H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H350: May cause cancer.[8][9] |

Note: The data presented is based on available safety data sheets for related compounds and should be confirmed by consulting the most recent documentation from a certified supplier before any handling. Upon heating and decomposition, these compounds can release toxic and corrosive gases such as nitrogen oxides and hydrogen chloride.[8][9]

Conceptual Synthesis Pathways

The following diagram illustrates the general, high-level chemical transformations for producing nitrosoarenes from their common precursors.

Caption: General synthetic routes to nitrosoarenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Nitroso compound synthesis by oxidation [organic-chemistry.org]

- 7. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 8. aarti-industries.com [aarti-industries.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 2,6-Dichloronitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2,6-dichloronitrosobenzene (CAS No. 1194-66-7), a halogenated aromatic nitroso compound. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predicted properties and methodologies derived from analogous compounds. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential toxicological profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Introduction

2,6-Dichloronitrosobenzene is a member of the aryl nitroso class of compounds, characterized by a nitroso (-N=O) group attached to a dichlorinated benzene ring. Aromatic nitroso compounds are valuable intermediates in organic synthesis, known for their reactivity in cycloaddition reactions, condensations with active methylene compounds, and as precursors to various nitrogen-containing heterocycles. The presence of two chlorine atoms ortho to the nitroso group is expected to significantly influence the molecule's steric and electronic properties, affecting its reactivity and stability. This guide aims to provide a thorough, albeit partially predictive, characterization to facilitate its use in research and development.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2,6-dichloronitrosobenzene are not widely available in the public domain. The data presented below are a combination of known identifiers and estimated values based on structurally related compounds, such as nitrosobenzene and other halogenated nitrosoarenes.

Table 1: Physicochemical Properties of 2,6-Dichloronitrosobenzene

| Property | Value | Source/Basis |

| IUPAC Name | 1,3-Dichloro-2-nitrosobenzene | - |

| CAS Number | 1194-66-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3][4][5] |

| Molecular Weight | 176.00 g/mol | [1][2][3][4][5] |

| Appearance | Predicted: Green or blue solid (monomer), pale yellow or colorless solid (dimer) | Analogy to nitrosoarenes[6] |

| Melting Point | Not available. Likely similar to related dichlorinated aromatics. | - |

| Boiling Point | Not available. Likely to decompose upon heating. | Analogy to nitroso compounds[7] |

| Solubility | Predicted: Low solubility in water; soluble in common organic solvents (e.g., chloroform, dichloromethane, benzene). | General solubility of nitrosoarenes |

Spectroscopic Characterization

Specific spectra for 2,6-dichloronitrosobenzene are not readily found in spectral databases. The following sections describe the expected spectroscopic features based on the known spectral properties of nitrosobenzene and its substituted derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 2,6-dichloronitrosobenzene is expected to reflect the molecule's C₂ᵥ symmetry.

-

¹H NMR: Due to the symmetry, two signals are anticipated for the aromatic protons. The proton at the 4-position (para to the nitroso group) would appear as a triplet, and the two equivalent protons at the 3- and 5-positions would appear as a doublet. The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso and chloro groups.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the benzene ring. The carbon atoms bearing the chlorine atoms (C-2, C-6) would be equivalent, as would the carbons at the 3- and 5-positions. The carbon attached to the nitroso group (C-1) and the carbon at the 4-position would each give a unique signal.

Table 2: Predicted NMR Spectral Data for 2,6-Dichloronitrosobenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | d | H-3, H-5 |

| 7.3 - 7.8 | t | H-4 | |

| ¹³C | ~160 | s | C-NO |

| ~135 | s | C-Cl | |

| ~130 | s | C-4 | |

| ~125 | s | C-3, C-5 |

Note: Predicted chemical shifts are based on data for nitrosobenzene and substituted derivatives and can vary based on solvent and experimental conditions.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic nitroso compound is characterized by a strong absorption band corresponding to the N=O stretching vibration.

Table 3: Predicted IR Absorption Frequencies for 2,6-Dichloronitrosobenzene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=O Stretch (monomer) | 1500 - 1600 | Strong |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1100 - 1200 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Note: The N=O stretch is a key diagnostic peak for nitroso compounds.[11][12]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, 2,6-dichloronitrosobenzene is expected to show a distinct molecular ion peak. The fragmentation pattern would be characterized by the loss of the nitroso group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Fragmentation for 2,6-Dichloronitrosobenzene

| m/z | Predicted Fragment | Notes |

| 175/177/179 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 145/147/149 | [M - NO]⁺ | Loss of the nitroso group. |

| 110/112 | [M - NO - Cl]⁺ | Subsequent loss of a chlorine atom. |

| 75 | [C₆H₃]⁺ | Loss of both chlorine atoms and the nitroso group. |

Note: The relative intensities of the isotopic peaks for fragments containing two chlorine atoms ([M]⁺ and [M-NO]⁺) would be approximately 9:6:1.

Synthesis and Experimental Protocols

Caption: General workflow for the synthesis of 2,6-dichloronitrosobenzene.

Experimental Protocol: Oxidation of 2,6-Dichloroaniline

This protocol is adapted from a general method for the synthesis of nitroso arenes.[1][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in a mixture of methanol and water.

-

Catalyst Addition: Add a catalytic amount of ammonium molybdate (e.g., 0.1 mol equivalent).

-

pH Adjustment: Adjust the pH of the mixture to between 3 and 5 using a suitable acid (e.g., dilute sulfuric acid).

-

Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (4 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The formation of the nitroso compound, which is often colored, may be visually apparent. As the product is typically insoluble in the reaction medium, it may precipitate out.

-

Work-up and Purification: Once the reaction is complete, collect the precipitated product by filtration. Wash the solid with cold water and then a small amount of cold methanol to remove unreacted starting material and soluble impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

Reactivity

The reactivity of 2,6-dichloronitrosobenzene is governed by the electrophilic nature of the nitroso group and the electronic effects of the chlorine substituents.

Caption: Key reactivity pathways of aryl nitroso compounds.

-

Monomer-Dimer Equilibrium: Like most aromatic nitroso compounds, 2,6-dichloronitrosobenzene is expected to exist in a monomer-dimer equilibrium. In the solid state, the colorless or pale yellow azodioxy dimer is typically favored, while in solution or at higher temperatures, the colored (green or blue) monomer is more prevalent.[6]

-

Reduction: The nitroso group can be readily reduced to an amine. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) would convert 2,6-dichloronitrosobenzene to 2,6-dichloroaniline.[13]

-

Condensation Reactions: The electrophilic nitrogen atom of the nitroso group can react with nucleophiles. For instance, it can condense with anilines to form azobenzenes (Mills reaction) or with active methylene compounds (Ehrlich-Sachs reaction).[14]

-

Diels-Alder Reactions: The -N=O group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic rings.[14]

Toxicology and Safety

Specific toxicological data for 2,6-dichloronitrosobenzene are not available. However, the toxicology can be inferred from the general properties of aromatic nitro and nitroso compounds.

-

General Toxicity: Aromatic nitroso compounds are generally considered to be toxic and are often reactive metabolites of carcinogenic nitroaromatic compounds.[15][16][17][18][19] They are known to be reactive towards biological nucleophiles, such as glutathione and protein thiols.[20]

-

Methemoglobinemia: A primary toxic effect of many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This is a known effect of nitrobenzene.[2][3][4][5]

-

Carcinogenicity: Many N-nitroso compounds are classified as potent carcinogens.[15][16][17][18][19] While C-nitroso compounds like 2,6-dichloronitrosobenzene are structurally different from N-nitrosamines, caution is warranted due to their reactivity.

Handling Precautions: Given the potential toxicity, 2,6-dichloronitrosobenzene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,6-Dichloronitrosobenzene is a halogenated aryl nitroso compound with significant potential as a synthetic intermediate. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The predicted physicochemical and spectroscopic properties, along with the outlined synthetic and reactivity pathways, offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is necessary to fully elucidate its characteristics and potential applications.

References

- 1. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Nitroso compound synthesis by oxidation [organic-chemistry.org]

- 6. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 7. Nitroso - Wikipedia [en.wikipedia.org]

- 8. Nuclear magnetic resonance and mass spectra of nitrosobenzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Nitrosobenzene(586-96-9) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 13. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 14. Nitrosobenzene | C6H5NO | CID 11473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Toxicology of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tonylutz.net [tonylutz.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. journal.environcj.in [journal.environcj.in]

- 19. researchgate.net [researchgate.net]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloronitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronitrosobenzene is a halogenated aromatic nitroso compound. While its direct applications are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for materials science and pharmaceutical research. The presence of the nitroso group, a known reactive functional group, and the chlorine substituents on the aromatic ring, make it a subject of interest for studying reaction mechanisms and structure-activity relationships. This guide provides a comprehensive overview of the available technical information on 2,6-dichloronitrosobenzene.

Chemical and Physical Properties

Quantitative data for 2,6-dichloronitrosobenzene is sparse in readily accessible databases. The following table summarizes the key known properties.

| Property | Value | Source |

| CAS Number | 1194-66-7 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2] |

| Molecular Weight | 176.00 g/mol | [1][2] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,6-dichloronitrosobenzene is not widely published. However, general methods for the synthesis of aryl nitroso compounds can be adapted. A plausible synthetic route is the oxidation of 2,6-dichloroaniline.

Conceptual Experimental Protocol: Oxidation of 2,6-Dichloroaniline

This protocol is based on general methods for the oxidation of anilines to nitrosobenzenes and should be optimized for this specific substrate.

Materials:

-

2,6-Dichloroaniline

-

Oxidizing agent (e.g., Caro's acid, peroxytrifluoroacetic acid)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Preparation of the Oxidizing Agent: If using an in-situ prepared oxidizing agent like peroxytrifluoroacetic acid, this would be the initial step, typically involving the reaction of trifluoroacetic anhydride with hydrogen peroxide at low temperatures.

-

Reaction: A solution of 2,6-dichloroaniline in a suitable organic solvent, such as dichloromethane, is cooled in an ice bath. The oxidizing agent is then added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

-

Workup: Upon completion, the reaction mixture is quenched, typically by pouring it into cold water. The organic layer is separated, washed with a mild base like sodium bicarbonate solution to remove acidic byproducts, and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield pure 2,6-dichloronitrosobenzene.

References

2,6-dichloronitrosobenzene CAS number 1194-66-7

An in-depth technical guide on 2,6-dichloronitrosobenzene (CAS 1194-66-7) cannot be provided at this time due to a significant lack of available scientific literature and experimental data for this specific compound. Publicly accessible databases and scientific publications do not contain the necessary information for a comprehensive whitepaper, including detailed experimental protocols, extensive spectroscopic data, reactivity profiles, or biological activity studies.

The majority of scientific literature refers to the related compound, 2,6-dichloronitrobenzene (CAS 601-88-7) . This document will provide the limited available information on 2,6-dichloronitrosobenzene and a more detailed technical guide on the more thoroughly documented 2,6-dichloronitrobenzene, which may be of interest to researchers in related fields.

2,6-Dichloronitrosobenzene (CAS: 1194-66-7)

Information on this compound is largely limited to chemical supplier databases.

1.1. Core Identification Data

| Property | Value |

| CAS Number | 1194-66-7[1] |

| IUPAC Name | 1,3-Dichloro-2-nitrosobenzene[1] |

| Molecular Formula | C₆H₃Cl₂NO[1] |

| Molecular Weight | 176.00 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N=O)Cl |

1.2. General Synthetic Approach

Caption: Generalized synthetic pathway from a nitro to a nitroso compound.

2,6-Dichloronitrobenzene (CAS: 601-88-7)

This section provides a detailed technical overview of the more extensively studied 2,6-dichloronitrobenzene.

2.1. Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-Dichloro-2-nitrobenzene | [2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [3] |

| Molecular Weight | 192.00 g/mol | |

| Appearance | Off-white solid | [4] |

| Melting Point | 63-68 °C | [5] |

| Solubility | Soluble in conventional organic solvents | [2] |

Spectroscopic Data Summary

While specific spectra for 2,6-dichloronitrosobenzene are not available, general characteristics for dichloronitrobenzenes can be inferred. For 2,6-dichloronitrobenzene, the following spectral properties would be expected:

-

¹H NMR: Due to the symmetry of the molecule, two signals would be expected in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.

-

¹³C NMR: Three signals would be expected in the aromatic region, corresponding to the three unique carbon environments.

-

IR Spectroscopy: Characteristic peaks would be observed for the C-Cl stretching, C=C aromatic ring stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

2.2. Experimental Protocols: Synthesis of 2,6-Dichloronitrobenzene

The primary synthetic route to 2,6-dichloronitrobenzene is the oxidation of 2,6-dichloroaniline.

Protocol 1: Oxidation with Peroxytrifluoroacetic Acid

This method involves the in-situ preparation of peroxytrifluoroacetic acid followed by the oxidation of 2,6-dichloroaniline.[5]

-

Materials:

-

2,6-dichloroaniline (0.05 mole)

-

Methylene chloride

-

90% Hydrogen peroxide (0.20 mole)

-

Trifluoroacetic anhydride (0.24 mole)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol for recrystallization

-

-

Procedure:

-

Prepare the peroxytrifluoroacetic acid reagent by cooling a solution of 90% hydrogen peroxide in methylene chloride in an ice bath and slowly adding trifluoroacetic anhydride. Stir at room temperature for 30 minutes after the addition is complete.

-

Add a solution of 2,6-dichloroaniline in methylene chloride dropwise to the prepared reagent. The reaction is exothermic and will cause the solvent to reflux.

-

After the addition is complete, heat the mixture at reflux for one hour.

-

Cool the reaction mixture and wash sequentially with water and 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be recrystallized from ethanol to yield pure 2,6-dichloronitrobenzene (89-92% yield).[5]

-

Caption: Workflow for the synthesis of 2,6-dichloronitrobenzene via oxidation.

Protocol 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method provides an alternative catalytic approach to the oxidation.[6]

-

Materials:

-

2,6-dichloroaniline (100 mmol)

-

Methanol

-

Sodium tungstate dihydrate (4.0 mmol)

-

Concentrated sulfuric acid (40 mmol)

-

30% Hydrogen peroxide solution (291 mmol)

-

-

Procedure:

-

Heat a mixture of 2,6-dichloroaniline, sodium tungstate dihydrate, and concentrated sulfuric acid in methanol to 40°C.

-

Add the 30% hydrogen peroxide solution dropwise over 10 hours.

-

Stir the mixture at 40°C for an additional 9 hours.

-

Monitor the reaction for the disappearance of the starting material by gas chromatography.

-

Upon completion, the product is worked up by extraction into toluene to give a 92% yield.[6]

-

2.3. Reactivity and Applications in Drug Development

2,6-Dichloronitrobenzene is a key intermediate in organic synthesis, primarily due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[4] The electron-withdrawing nitro group activates the chlorine atoms towards substitution by various nucleophiles.

This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4][7] For example, it is a starting material for the synthesis of an impurity of Quetiapine, an antipsychotic medication.[8]

Caption: Reactivity of 2,6-dichloronitrobenzene in synthesis.

2.4. Toxicology and Safety Information

2,6-Dichloronitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Classification | GHS Category |

| Acute toxicity, Oral | Category 4 |

| Acute toxicity, Dermal | Category 3 |

| Skin sensitization | Sub-category 1B |

| Germ cell mutagenicity | Category 2 |

| Carcinogenicity | Category 1B |

| Hazardous to the aquatic environment, long-term | Chronic 2 |

Data sourced from a Safety Data Sheet.[9]

Handling Recommendations:

-

Work in a well-ventilated area.

-

Wear personal protective equipment, including gloves and safety glasses.[9]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong bases and oxidizing agents.[9]

-

Upon heating, it can decompose to produce toxic fumes of nitrogen oxides and hydrogen chloride.[9]

References

- 1. clearsynth.com [clearsynth.com]

- 2. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-Dichloronitrobenzene (2,6 DCNB) [aarti-industries.com]

- 8. 2,6-Dichloronitrobenzene CAS#: 601-88-7 [amp.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Monomer-Dimer Equilibrium of 2,6-Dichloronitrosobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of 2,6-dichloronitrosobenzene, a phenomenon of significant interest in the study of C-nitroso compounds. These compounds and their equilibria play a crucial role in various chemical and biological processes, including their potential as spin traps and in the design of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding.

Core Concepts: The Monomer-Dimer Equilibrium

In solution, aromatic C-nitroso compounds like 2,6-dichloronitrosobenzene exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric species. The monomer is characterized by its blue or green color, while the dimer, an azodioxy species, is typically colorless. This equilibrium is sensitive to steric and electronic effects of substituents on the aromatic ring, as well as solvent and temperature. The steric hindrance provided by the two chlorine atoms in the ortho positions in 2,6-dichloronitrosobenzene significantly influences the position of this equilibrium.

Caption: Reversible equilibrium between the monomeric and dimeric forms of 2,6-dichloronitrosobenzene.

Quantitative Data Summary

The monomer-dimer equilibrium of 4-substituted 2,6-dichloronitrosobenzenes has been investigated using spectrophotometry. The following table summarizes the thermodynamic data for the dissociation of the dimer of 2,6-dichloronitrosobenzene (where the 4-substituent is hydrogen) in benzene.

| Compound | 4-Substituent | ΔF° (kcal/mol) |

| 2,6-Dichloronitrosobenzene | H | 0.00 |

Note: The provided data uses 2,6-dichloronitrosobenzene as the reference compound (ΔF° = 0.00 kcal/mol) for comparing the effect of para-substituents.

Experimental Protocols

Synthesis of 2,6-Dichloronitrosobenzene

A plausible synthetic route to 2,6-dichloronitrosobenzene involves the oxidation of the corresponding aniline.

Materials:

-

2,6-dichloroaniline

-

Methylene chloride (CH₂Cl₂)

-

90% Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated charcoal

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare the peroxytrifluoroacetic acid reagent by adding trifluoroacetic anhydride to a cooled (ice bath) and stirred mixture of 90% hydrogen peroxide in methylene chloride.

-

Prepare a solution of 2,6-dichloroaniline in methylene chloride.

-

Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and may cause the mixture to reflux.

-

After the addition is complete, heat the mixture under reflux for approximately one hour.

-

Cool the reaction mixture and pour it into cold water.

-

Separate the organic layer and wash it sequentially with water and 10% sodium carbonate solution.

-

Dry the organic layer with anhydrous magnesium sulfate and treat with activated charcoal.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude 2,6-dichloronitrosobenzene from a minimal volume of ethanol to yield the purified product.

Spectrophotometric Determination of the Monomer-Dimer Equilibrium Constant

The equilibrium constant for the monomer-dimer equilibrium can be determined by measuring the absorbance of the monomer at a specific wavelength using UV-Vis spectroscopy. The monomeric form of nitroso compounds typically exhibits a characteristic absorption in the visible region (around 700-800 nm), while the dimer is colorless and does not absorb in this region.

Materials and Equipment:

-

2,6-dichloronitrosobenzene

-

Spectroscopic grade solvent (e.g., benzene, chloroform)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes with a known path length

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2,6-dichloronitrosobenzene of a known concentration in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations.

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum for each solution at a constant temperature to identify the wavelength of maximum absorbance (λ_max) of the monomer.

-

Measure the absorbance of each solution at the determined λ_max.

-

-

Data Analysis: The equilibrium constant (K_c) can be calculated using the following relationship, which is derived from Beer-Lambert law for a simple monomer-dimer equilibrium where only the monomer absorbs light:

D / C_L = - (D² / C_L²) * (2 / (K_c * ε²)) + ε

where:

-

D is the optical density (absorbance)

-

C_L is the total concentration of the nitroso compound

-

K_c is the equilibrium constant for the dissociation of the dimer

-

ε is the molar absorptivity of the monomer

A plot of D / C_L versus D² / C_L² should yield a straight line. The intercept gives the molar absorptivity (ε), and the equilibrium constant (K_c) can be calculated from the slope.

-

Caption: Workflow for the spectrophotometric determination of the monomer-dimer equilibrium constant.

Structural Considerations

Conclusion

The monomer-dimer equilibrium of 2,6-dichloronitrosobenzene is a fundamental aspect of its chemical behavior. Understanding the thermodynamic parameters and the factors that influence this equilibrium is essential for researchers in medicinal chemistry and materials science. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this and similar systems. The interplay of steric and electronic effects, as exemplified by the 2,6-dichloro substitution pattern, offers a rich area for further study and potential exploitation in the design of functional molecules.

Spectroscopic Profile of 2,6-Dichloronitrosobenzene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloronitrosobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural characterization of this molecule. The guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed, standardized experimental protocols for data acquisition and visualizations of key processes.

Introduction

2,6-Dichloronitrosobenzene is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the ortho positions and a nitroso group. The nitroso (-N=O) functional group imparts unique electronic and structural properties, making it a molecule of interest in synthetic chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide presents a predictive analysis of its spectral properties to aid researchers in its identification.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2,6-dichloronitrosobenzene. These values are estimated based on the known effects of chloro- and nitroso- substituents on a benzene ring and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework. The predicted symmetry of 2,6-dichloronitrosobenzene (C₂ᵥ) simplifies its NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Notes |

| ¹H NMR | ~7.6 - 7.8 | H-4 | Triplet (t) | The downfield shift is due to deshielding by the electronegative nitroso and chloro groups. |

| ¹H NMR | ~7.3 - 7.5 | H-3, H-5 | Doublet (d) | These two protons are chemically equivalent due to molecular symmetry. |

| ¹³C NMR | > 150 | C-1 (C-N=O) | Singlet | The carbon attached to the nitroso group is expected to be significantly deshielded. |

| ¹³C NMR | ~130 - 135 | C-2, C-6 (C-Cl) | Singlet | The two carbons attached to chlorine atoms are equivalent. |

| ¹³C NMR | ~125 - 130 | C-4 | Singlet | |

| ¹³C NMR | ~120 - 125 | C-3, C-5 | Singlet | These two carbons are equivalent. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

Table 2: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| ~1600 - 1585 | Aromatic C=C Stretch (in-ring) | Medium | A key indicator of the aromatic backbone. |

| ~1500 - 1400 | Aromatic C=C Stretch (in-ring) | Medium-Strong | Another characteristic aromatic ring vibration. |

| ~1500 | N=O Stretch | Strong | The nitroso group has a strong, characteristic absorption in this region. |

| ~1100 - 1000 | C-Cl Stretch | Strong | Corresponds to the stretching of the carbon-chlorine bonds. |

| 900 - 675 | Aromatic C-H "Out-of-Plane" Bend | Strong | The specific frequency can help confirm the substitution pattern on the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroso compounds are known for their characteristic colors.

Table 3: Predicted UV-Vis Absorption Maxima (in Methanol)

| Transition Type | Predicted λₘₐₓ (nm) | Notes |

| n → π | ~650 - 750 | This transition involves the non-bonding electrons on the oxygen of the nitroso group. It occurs at a long wavelength and is responsible for the typical blue or green color of monomeric C-nitroso compounds. |

| π → π | ~280 - 320 | This is a higher-energy transition associated with the conjugated π-system of the aromatic ring and the nitroso group. |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₆H₃Cl₂NO | |

| Molecular Weight | 175.00 g/mol | Calculated using the most common isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). |

| Molecular Ion (M⁺) | m/z 175 (¹²C₆¹H₃³⁵Cl₂¹⁴N¹⁶O) | The primary molecular ion peak. |

| Isotopic Peaks | m/z 177 (M+2), m/z 179 (M+4) | The presence of two chlorine atoms results in a characteristic isotopic pattern. The expected intensity ratio of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. |

| Key Fragmentation Peaks | m/z 145 [M-NO]⁺, m/z 110 [M-NO-Cl]⁺ | Loss of the nitroso group (-30 Da) is a common fragmentation pathway. Subsequent loss of a chlorine atom (-35 Da) would also be expected. |

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a solid aromatic compound such as 2,6-dichloronitrosobenzene.

NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm centered around 6 ppm is typical. Set the relaxation delay to at least 5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm is standard. A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Data Acquisition (FTIR-ATR)

-

Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹). Label significant peaks corresponding to the principal functional groups.

UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank. Fill a second cuvette with the sample solution. Place both cuvettes in the spectrometer.

-

Spectrum Collection: Scan a wavelength range from approximately 800 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI). This will generate the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic isotopic pattern. Interpret major fragment ions to support the proposed structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of 2,6-dichloronitrosobenzene.

An In-depth Technical Guide to the Solubility of 2,6-Dichloronitrosobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Expected Solubility Profile

2,6-Dichloronitrosobenzene is an organic compound that is described as an off-white solid.[1] Its structure, featuring a nitroso group and two chlorine atoms on a benzene ring, dictates its solubility characteristics. The presence of the halogen atoms and the aromatic ring suggests a nonpolar character, which generally leads to better solubility in organic solvents compared to polar solvents like water.

Based on the principle of "like dissolves like," 2,6-dichloronitrosobenzene is expected to be soluble in conventional organic solvents.[1] This is further supported by information on the related compound, 2,6-dichloronitrobenzene, which is also soluble in common organic solvents.[1] For other dichloronitrobenzene isomers, such as 3,4- and 2,3-dichloronitrobenzene, quantitative solubility data in solvents like ethyl acetate, tetrachloromethane, cyclohexane, hexane, heptane, 1-propanol, 2-propanol, and 1-butanol has been experimentally determined.[2] This suggests that 2,6-dichloronitrosobenzene would exhibit measurable solubility in a range of similar organic solvents.

Table 1: Physicochemical Properties of 2,6-Dichloronitrobenzene

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃Cl₂NO | |

| Molecular Weight | 192 g/mol | |

| Physical State | Solid | [1] |

| Color | Off-white | [1] |

| Melting Point | 71 °C | [1][3] |

| Boiling Point | 130 °C / 8 mmHg | [1][3] |

| Solubility in Water | No data available | [1] |

| Solubility in Organic Solvents | Soluble in conventional organic solvents (qualitative) | [1] |

| Solubility (Slight) | Chloroform, DMSO, Methanol | [3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of 2,6-dichloronitrosobenzene can be achieved through several well-established laboratory methods. The choice of method may depend on the required accuracy, the amount of substance available, and the analytical instrumentation at hand. The following protocols are widely used for determining the equilibrium solubility of solid compounds in organic solvents.

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[4]

Materials:

-

2,6-Dichloronitrosobenzene

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2,6-dichloronitrosobenzene to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more effective separation, the samples can be centrifuged.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, dry vial.[5]

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of 2,6-dichloronitrosobenzene using a suitable technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][5]

-

Calculation: Calculate the solubility in units such as g/L or mol/L from the measured concentration of the saturated solution, accounting for any dilutions made.

The gravimetric method is a straightforward technique that relies on the evaporation of the solvent and weighing the residual solute.[2]

Materials:

-

Same as the shake-flask method, excluding the analytical instrument for quantification.

-

Evaporating dish or pre-weighed container.

-

Oven or vacuum desiccator.

Procedure:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the shake-flask method.

-

Sample Collection: After equilibration and settling of the excess solid, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of 2,6-dichloronitrosobenzene to slowly evaporate the solvent. A vacuum desiccator can also be used to facilitate evaporation at a lower temperature.

-

Weighing: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it accurately.

-

Calculation: The mass of the dissolved 2,6-dichloronitrosobenzene is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of 2,6-dichloronitrosobenzene.

Conclusion

While quantitative solubility data for 2,6-dichloronitrosobenzene in various organic solvents is not extensively published, its chemical properties suggest good solubility in nonpolar organic media. For researchers and professionals in drug development and chemical synthesis, the experimental determination of this parameter is crucial for process optimization, formulation, and quality control. The detailed protocols for the shake-flask and gravimetric methods provided in this guide offer a robust framework for generating reliable and accurate solubility data. The accompanying workflow diagram provides a clear visual guide to the experimental process. By following these established methodologies, scientists can obtain the necessary data to effectively utilize 2,6-dichloronitrosobenzene in their research and development activities.

References

Methodological & Application

Application Notes and Protocols: 2,6-Dichloronitrosobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2,6-dichloronitrosobenzene in organic synthesis, with a focus on its role as a versatile precursor for nitrogen-containing heterocycles. Due to the limited availability of specific detailed protocols for 2,6-dichloronitrosobenzene, this report includes representative methodologies based on analogous aromatic nitroso compounds.

Introduction: The Synthetic Utility of 2,6-Dichloronitrosobenzene

2,6-Dichloronitrosobenzene is an electron-deficient aromatic nitroso compound. The presence of two electron-withdrawing chlorine atoms ortho to the nitroso group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a valuable building block for the synthesis of a variety of functionalized nitrogen-containing heterocyclic compounds. The primary application identified involves the reaction of 2,6-dichloronitrosobenzene with amine nucleophiles.

Application: Synthesis of Nitrogen-Containing Heterocycles

2,6-Dichloronitrosobenzene serves as a key starting material for the synthesis of substituted aminonitrosobenzenes, which are themselves versatile intermediates for more complex heterocyclic systems. The reaction proceeds via nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by an amine.

The reaction of 2,6-dichloronitrosobenzene with cyclic secondary amines, such as morpholine or piperidine, can lead to both mono- and bis-amino derivatives. The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions. These amino-substituted nitrosobenzenes can be further modified to introduce other functionalities, such as azides or nitro groups, providing a pathway to a diverse range of heterocyclic structures.[1]

General Reaction Scheme:

-

Mono-substitution: 2,6-dichloronitrosobenzene reacts with one equivalent of a cyclic amine to yield a 2-chloro-6-(heterocyclo)-nitrosobenzene derivative.

-

Di-substitution: With an excess of the cyclic amine, both chlorine atoms can be displaced to form a 2,6-bis(heterocyclo)-nitrosobenzene.

These substituted nitroso compounds are valuable precursors. For instance, the remaining chlorine in the mono-substituted product can be displaced by other nucleophiles like sodium azide (NaN₃) or sodium nitrite (NaNO₂), leading to further functionalization.[1]

Experimental Protocols (Representative)

This protocol is based on standard SNAr conditions and is expected to be applicable for the mono-substitution of 2,6-dichloronitrosobenzene.

Materials:

-

2,6-Dichloronitrosobenzene

-

Cyclic amine (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 2,6-dichloronitrosobenzene (1.0 eq) in the chosen anhydrous solvent, add the cyclic amine (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired mono-substituted product.

This protocol describes a general method for the di-substitution of an activated aryl halide, which can be adapted for 2,6-dichloronitrosobenzene.

Materials:

-

2,6-Dichloronitrosobenzene

-

Cyclic amine (e.g., morpholine, piperidine) (2.5 - 3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve 2,6-dichloronitrosobenzene (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the cyclic amine (2.5-3.0 eq) to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure di-substituted product.

Quantitative Data

Specific quantitative data for the reactions of 2,6-dichloronitrosobenzene is scarce in the reviewed literature. The following table provides a general overview of expected yields for analogous nucleophilic aromatic substitution reactions on activated aryl halides.

| Starting Material | Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Activated Aryl Halide | Cyclic Amine | Mono-amino Product | DMF | 25 | 1-2 | 70-90 |

| Activated Aryl Halide | Cyclic Amine | Di-amino Product | DMSO | 80-100 | 4-8 | 60-85 |

| Mono-amino Product | Sodium Azide | Azido Product | DMF | 50 | 3-5 | 75-95 |

Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Experimental Workflows (Diagrams)

The following diagram illustrates the synthetic pathway from 2,6-dichloronitrosobenzene to mono- and di-substituted amino derivatives.

References

Application Notes and Protocols: Utilizing 2,6-Dichloronitrosobenzene for EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including transient free radicals.[1] Spin trapping is a crucial methodology within EPR that allows for the detection of short-lived radicals by converting them into more stable, EPR-detectable nitroxide radicals.[2] This is achieved by using a "spin trap," a diamagnetic compound that reacts with the initial radical to form a persistent spin adduct.[1] C-nitroso compounds are a class of spin traps known for providing detailed information about the trapped radical due to the direct attachment of the radical to the nitrogen atom of the nitroxide moiety, which often results in distinct hyperfine splittings in the EPR spectrum.[3]

This document provides a detailed, though generalized, experimental protocol for the potential use of 2,6-dichloronitrosobenzene as a spin trap in EPR spectroscopy for the detection of carbon-centered radicals. Due to the limited availability of specific experimental data for this particular nitroso spin trap in the reviewed literature, this protocol is based on general principles for using nitroso-based spin traps and may require optimization for specific applications.

Principle of Spin Trapping with 2,6-Dichloronitrosobenzene

The core of the technique lies in the reaction between the diamagnetic 2,6-dichloronitrosobenzene and a transient radical species (R•). The radical adds to the nitroso group, forming a stable nitroxide spin adduct. This spin adduct can then be readily detected and characterized by EPR spectroscopy, providing information about the original, short-lived radical.

Experimental Protocol

This protocol outlines the key steps for a typical spin trapping experiment using 2,6-dichloronitrosobenzene.

1. Reagent Preparation

-

2,6-Dichloronitrosobenzene Solution:

-

Due to the lack of commercially available, pre-made solutions, 2,6-dichloronitrosobenzene must be synthesized or procured from a chemical supplier. The synthesis of the related compound, 2,6-dichloronitrobenzene, can be achieved through the oxidation of 2,6-dichloroaniline.[4] The subsequent conversion to the nitroso compound would require a separate synthetic step.

-

Prepare a stock solution of 2,6-dichloronitrosobenzene in a suitable, high-purity, and often deoxygenated solvent. The choice of solvent will depend on the experimental system and the solubility of the spin trap. Common solvents for EPR spin trapping include benzene, toluene, or aqueous buffer solutions, depending on the nature of the radical being investigated.

-

The concentration of the spin trap solution typically ranges from 1 mM to 100 mM, with an optimal range often being 20–50 mM.[5] The final concentration in the reaction mixture should be optimized for each specific experiment.

-

-

Radical Generation System:

-

Prepare the system that will generate the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for generating hydroxyl radicals, which can then react to form carbon-centered radicals), a photochemical reaction, or a biological system (e.g., enzymatic reaction, cell culture).

-

2. Spin Trapping Reaction

-

In an appropriate reaction vessel, combine the radical generating system with the 2,6-dichloronitrosobenzene solution.

-

The reaction should be initiated under controlled conditions (e.g., temperature, light exposure if applicable).

-

The reaction time will vary depending on the stability of the spin adduct and the rate of radical generation. It is advisable to perform kinetic studies to determine the optimal time for EPR measurement.

3. Sample Preparation for EPR Measurement

-

Transfer an aliquot of the reaction mixture into a standard EPR sample tube (e.g., a quartz capillary tube).

-

Ensure the sample is properly positioned within the EPR resonator cavity.

-

For experiments in aqueous solutions, a flat cell is often used to minimize dielectric loss.

4. EPR Data Acquisition

-

Record the EPR spectrum using an X-band EPR spectrometer.

-

Typical EPR parameters need to be optimized for the specific spin adduct. These parameters include:

-

Microwave Frequency: Typically around 9.5 GHz (X-band).

-

Microwave Power: Use a non-saturating microwave power level to avoid signal distortion. This should be determined empirically.

-

Modulation Frequency: Commonly 100 kHz.

-

Modulation Amplitude: Should be optimized to maximize signal-to-noise without causing line broadening.

-

Sweep Width: Set to a range that encompasses the entire EPR spectrum of the spin adduct.

-

Sweep Time and Time Constant: These should be chosen to achieve a good signal-to-noise ratio.

-

Temperature: Measurements are typically performed at room temperature, but low-temperature measurements may be necessary for very unstable adducts.

-

Data Presentation

Quantitative data from EPR spin trapping experiments should be summarized for clarity and comparison.

| Parameter | Typical Range/Value | Notes |

| Spin Trap Concentration | 1 - 100 mM (in stock) | Optimal concentration in the final reaction mixture needs to be determined experimentally.[5] |

| Solvent | Benzene, Toluene, Aqueous Buffer | Choice depends on the system under investigation and solubility. |

| Temperature | Room Temperature | Low temperature may be required for unstable spin adducts. |

| Microwave Frequency | ~9.5 GHz (X-band) | Standard for most EPR spectrometers. |

| Microwave Power | Variable (e.g., 1-20 mW) | Must be optimized to avoid saturation. |

| Modulation Frequency | 100 kHz | A common setting for EPR spectrometers. |

| Modulation Amplitude | Variable (e.g., 0.01-1 G) | Optimize for maximum signal without broadening. |

Data Analysis and Interpretation

The resulting EPR spectrum of the spin adduct provides valuable information:

-

g-value: This parameter is characteristic of the type of radical. For nitroxides, g-values are typically around 2.006.[5]

-

Hyperfine Coupling Constants (hfcs): The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H, and potentially ³⁵/³⁷Cl in the case of 2,6-dichloronitrosobenzene adducts) leads to the splitting of the EPR signal. The magnitude of these splittings (hyperfine coupling constants, denoted as a) provides structural information about the spin adduct and, by inference, the trapped radical. For nitroso spin traps, the hyperfine coupling from the trapped radical is often directly observable, aiding in its identification.[3]

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the major steps in an EPR spin trapping experiment.

Spin Trapping Signaling Pathway

Caption: The reaction pathway of a transient radical with a spin trap to form a stable spin adduct.

References

Application Notes and Protocols: 2,6-Dichloronitrosobenzene in Hetero-Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. Among the various heterodienophiles, nitroso compounds are particularly reactive, participating in [4+2] cycloadditions with conjugated dienes to afford 1,2-oxazine derivatives. These products serve as versatile synthetic intermediates, readily converted to valuable 1,4-amino alcohols and other functionalities crucial in the synthesis of natural products and pharmaceuticals.

This document focuses on 2,6-dichloronitrosobenzene as a potential dienophile in hetero-Diels-Alder reactions. While the synthesis of its precursor, 2,6-dichloronitrobenzene, is well-documented, extensive literature searches did not yield specific examples of the successful use of 2,6-dichloronitrosobenzene as a dienophile in hetero-Diels-Alder reactions with quantitative data or detailed experimental protocols. Therefore, this document provides a detailed protocol for the synthesis of the precursor, 2,6-dichloronitrobenzene, and a general discussion of the hetero-Diels-Alder reaction involving nitroso compounds, which can serve as a foundational guide for researchers exploring the reactivity of this specific dienophile.

Synthesis of the Precursor: 2,6-Dichloronitrobenzene

The synthesis of 2,6-dichloronitrobenzene can be reliably achieved through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid. The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 2,6-Dichloronitrobenzene

Materials:

-

2,6-Dichloroaniline

-

Methylene chloride (CH₂Cl₂)

-

90% Hydrogen peroxide (H₂O₂) (Caution: Strong Oxidizer)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated charcoal

-

Ethanol (EtOH)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of the Peroxytrifluoroacetic Acid Reagent:

-

In a 300-mL three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add 100 mL of methylene chloride.

-

Carefully add 5.4 mL (0.20 mole) of 90% hydrogen peroxide to the methylene chloride. The hydrogen peroxide will form a separate lower layer.

-

Cool the flask in an ice bath and begin stirring.

-

Over a 20-minute period, add 34.0 mL (0.24 mole) of trifluoroacetic anhydride to the cold, stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

-

Oxidation of 2,6-Dichloroaniline:

-

Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride.

-

Add this solution dropwise over 30 minutes to the freshly prepared peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into 150 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate and treat with activated charcoal.

-

After standing overnight, filter the solution and remove the solvent using a rotary evaporator.

-

The crude product is a yellow solid.

-

-

Recrystallization:

-

Recrystallize the crude 2,6-dichloronitrobenzene from a minimum volume of ethanol (approximately 12-15 mL).

-

Wash the crystals on the filter with 10 mL of cold ethanol.

-

The final product is a yellow crystalline solid.

-

Data Presentation:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2,6-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 63-68 | 89-92 |

Hetero-Diels-Alder Reaction of Nitroso Compounds: A General Overview

The hetero-Diels-Alder reaction between a nitroso dienophile and a conjugated diene is a concerted [4+2] cycloaddition that leads to the formation of a 3,6-dihydro-2H-1,2-oxazine ring.[2] This reaction is a valuable tool for introducing nitrogen and oxygen functionalities into a molecule in a stereocontrolled manner.

General Reaction Scheme:

Key Considerations for the Reaction:

-

Dienophile Reactivity: The reactivity of the nitroso dienophile is influenced by the electronic nature of the 'R' group. Electron-withdrawing groups on the nitroso moiety generally increase its reactivity. Given the presence of two electron-withdrawing chlorine atoms, 2,6-dichloronitrosobenzene is expected to be a reactive dienophile.

-

Diene Reactivity: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes, such as cyclopentadiene and 1,3-cyclohexadiene, are locked in the reactive s-cis conformation and are therefore highly reactive in Diels-Alder reactions.[3]

-

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile and diene is retained in the product. For cyclic dienes, the reaction typically proceeds via an endo transition state, leading to the formation of the endo adduct as the major product.

-

Reaction Conditions: These reactions are often carried out under mild conditions, sometimes at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and selectivity.

Proposed Experimental Protocol for the Hetero-Diels-Alder Reaction of 2,6-Dichloronitrosobenzene with a Cyclic Diene (A General Guideline)

Please Note: As no specific literature protocols for this reaction were found, the following is a general starting point for investigation based on typical conditions for similar reactions. Optimization of all parameters will be necessary.

Materials:

-

2,6-Dichloronitrosobenzene (to be synthesized from the nitro precursor)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene) or 1,3-Cyclohexadiene

-

Anhydrous solvent (e.g., dichloromethane, chloroform, toluene, or diethyl ether)

-

Inert gas (e.g., argon or nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas line

-

Thin-layer chromatography (TLC) supplies

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Preparation of 2,6-Dichloronitrosobenzene: The nitroso compound is typically generated in situ from the corresponding nitro compound immediately before use due to its potential instability. A possible method involves the reduction of 2,6-dichloronitrobenzene.

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the freshly prepared 2,6-dichloronitrosobenzene in the chosen anhydrous solvent.

-

Cool the solution to a specified temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

-

Addition of Diene:

-

Slowly add a solution of the freshly cracked cyclopentadiene or 1,3-cyclohexadiene in the same anhydrous solvent to the stirred solution of the dienophile.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

Logical Relationship of Hetero-Diels-Alder Reaction Components

Caption: Key components of the hetero-Diels-Alder reaction.

Experimental Workflow for Synthesis and Cycloaddition

Caption: Workflow for synthesis and subsequent reaction.

Conclusion and Future Directions

While the synthesis of 2,6-dichloronitrobenzene is straightforward, its application as a dienophile in hetero-Diels-Alder reactions remains an underexplored area of research based on currently available literature. The protocols and information provided herein offer a solid foundation for researchers to initiate studies in this area. Future work should focus on the in situ generation of 2,6-dichloronitrosobenzene and its subsequent reaction with various dienes to determine its reactivity, yields, and stereoselectivity. Such investigations could unlock new synthetic pathways to novel and potentially biologically active heterocyclic compounds.

References

Application Notes and Protocols: Synthesis of Substituted Indoles Using Nitrosoarenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted indoles utilizing nitrosoarenes as key starting materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. This document details the widely used Bartoli indole synthesis, along with alternative methods, providing detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and flexible method for the preparation of 7-substituted indoles, a class of compounds often challenging to synthesize via traditional methods like the Fischer indole synthesis.[1][2] The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitrosoarene (or a nitroarene, which is reduced in situ to the nitrosoarene).[3] The presence of a sterically demanding ortho-substituent is crucial for the success of the reaction, as it facilitates a key[4][4]-sigmatropic rearrangement.[3]

General Reaction Scheme: